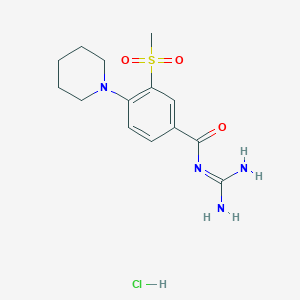

N-Carbamimidoyl-3-(methylsulfonyl)-4-(piperidin-1-yl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: HOE-694 的合成涉及 3-甲基磺酰基-4-哌啶基-苯甲酰氯与胍甲磺酸盐的反应。 该反应通常在有机溶剂中,在受控温度条件下进行,以确保形成所需的产物 .

工业生产方法: HOE-694 的工业生产遵循类似的合成路线,但在更大的规模上。 该过程涉及使用高纯度试剂和先进的反应控制系统,以保持一致性和产量 .

化学反应分析

反应类型: HOE-694 主要发生取代反应,因为存在反应性官能团,如苯甲酰基和胍基 .

常见试剂和条件:

取代反应: 通常涉及胺或硫醇等亲核试剂,在温和至中等温度条件下进行。

氧化和还原: 这些反应不太常见,但在受控条件下可以使用标准氧化剂或还原剂进行.

主要产物: 这些反应形成的主要产物取决于所用试剂的具体情况。 例如,用胺取代可以得到相应的酰胺衍生物 .

科学研究应用

HOE-694 已被广泛研究,以用于各种领域的应用:

化学: 用作研究钠/氢交换机制的工具。

生物学: 研究其对细胞 pH 调节和离子转运的影响。

作用机制

HOE-694 通过抑制钠/氢交换机制发挥作用。 这种抑制有助于减少细胞内钠的积累和随后的钙超载,而这些是缺血和再灌注损伤的关键因素 . 该化合物靶向钠/氢交换器异构体 1 (NHE1),它在维持细胞内 pH 和体积方面起着至关重要的作用 .

类似化合物:

乙基异丙基阿米洛利 (EIPA): 另一种钠/氢交换抑制剂,具有类似的效力.

HOE-694 的独特之处: HOE-694 的独特之处在于它在低浓度下特异性抑制钠/氢交换器异构体 1 (NHE1),使其成为研究该交换器在各种生理和病理条件下的作用的宝贵工具 .

相似化合物的比较

Ethylisopropyl amiloride (EIPA): Another sodium/hydrogen exchange inhibitor with similar potency.

Amiloride: A well-known diuretic that also inhibits sodium/hydrogen exchange but with different selectivity.

Uniqueness of HOE-694: HOE-694 is unique due to its specific inhibition of the sodium/hydrogen exchanger isoform 1 (NHE1) at low concentrations, making it a valuable tool for studying the role of this exchanger in various physiological and pathological conditions .

生物活性

N-Carbamimidoyl-3-(methylsulfonyl)-4-(piperidin-1-yl)benzamide, also known by its CAS number 141923-47-9, is a compound that has garnered attention for its biological activity, particularly as an inhibitor of the sodium/hydrogen exchange mechanism. This article aims to provide a comprehensive overview of its biological activities, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₄H₂₀N₄O₃S

- Molecular Weight : 324.40 g/mol

- IUPAC Name : N-(diaminomethylidene)-3-methylsulfonyl-4-piperidin-1-ylbenzamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀N₄O₃S |

| Molecular Weight | 324.40 g/mol |

| CAS Number | 141923-47-9 |

| Solubility | Soluble in DMSO |

This compound primarily acts as an inhibitor of the sodium/hydrogen exchanger (NHE) , specifically isoform 1 (NHE1). This inhibition plays a crucial role in regulating cellular pH and ion transport across various cell types, including rabbit erythrocytes, rat platelets, and bovine endothelial cells.

Therapeutic Potential

The compound has been investigated for several potential therapeutic applications:

- Cardioprotection : It shows promise in protecting cardiac cells from ischemic damage.

- Antiarrhythmic Properties : The compound may help in stabilizing heart rhythms by modulating ion transport mechanisms.

- Regulation of Cellular pH : By inhibiting NHE1, it can aid in maintaining optimal pH levels within cells, which is vital for numerous metabolic processes.

Study on Cardioprotection

A study investigated the effects of this compound on cardiac myocytes under hypoxic conditions. The results indicated that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls. The mechanism was attributed to reduced intracellular calcium overload and improved mitochondrial function.

Ion Transport Regulation

Another research focused on the compound's ability to regulate ion transport in endothelial cells. It was found that this compound effectively inhibited sodium influx, leading to a decrease in cellular swelling and improved cell integrity under osmotic stress conditions.

Table 2: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Cardioprotection | Reduced cell death under hypoxia | |

| Antiarrhythmic properties | Stabilized heart rhythms | |

| Cellular pH regulation | Maintained optimal pH levels |

属性

IUPAC Name |

N-(diaminomethylidene)-3-methylsulfonyl-4-piperidin-1-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3S/c1-22(20,21)12-9-10(13(19)17-14(15)16)5-6-11(12)18-7-3-2-4-8-18/h5-6,9H,2-4,7-8H2,1H3,(H4,15,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITSYJHGEIZBQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)C(=O)N=C(N)N)N2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。